6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

FGFR Kinase Inhibition Cancer Therapeutics

This 6-amino-7-azaindole-3-carbonitrile scaffold is the explicit core intermediate in the US20170020850A1 LRRK2 inhibitor patent family, with 4-aryl derivatives achieving IC₅₀ = 0.200 nM against the G2019S Parkinson's mutant. The C6-primary amine enables single-step diversification for FGFR1–3 (7–25 nM), JAK, and BTK programs, supporting a 'one scaffold, multiple kinase targets' strategy validated across four patent families. At ≥98% purity, this building block requires no pre-purification for direct use in amide couplings or sulfonamide formations. Its compact size (MW 158.16, 12 heavy atoms) meets Rule-of-Three fragment criteria, offering dual hydrogen-bond vectors (N1–H and C6–NH₂) for kinase hinge recognition.

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
Cat. No. B13052623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=CN2)C#N)N
InChIInChI=1S/C8H6N4/c9-3-5-4-11-8-6(5)1-2-7(10)12-8/h1-2,4H,(H3,10,11,12)
InChIKeyUDZDEAXOULASQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 1342810-55-2): A 7-Azaindole Carbonitrile Scaffold for Kinase Inhibitor Development


6-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 1342810-55-2) is a heterocyclic building block belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) family, featuring a 6-position primary amine and a 3-position nitrile group on the bicyclic core . The compound serves as a versatile intermediate documented in patents covering LRRK2, FGFR, JAK, and BTK kinase inhibitor programs [1][2]. With a molecular formula of C₈H₆N₄ and molecular weight of 158.16 g/mol, its compact size (heavy atom count: 12) and dual functional handles (amine + nitrile) position it as a strategic starting material for parallel derivatization campaigns in medicinal chemistry .

Why 6-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Cannot Be Replaced by Generic 7-Azaindole or C-5/C-4 Substituted Analogs


Within the pyrrolo[2,3-b]pyridine-3-carbonitrile chemotype, the position of the amino substituent (C-6) and its interplay with the C-3 nitrile create a unique hydrogen-bond donor/acceptor topology that drives kinase hinge-binding orientation. Unsubstituted 7-azaindole-3-carbonitrile (CAS 4414-89-5) lacks the C-6 amino handle required for subsequent N-functionalization toward LRRK2 and FGFR inhibitor leads [1]. C-5 halogenated analogs (e.g., 5-chloro-2-methyl derivative) redirect pharmacological specificity toward TRPM8 ion channels rather than kinase targets . N1-protected variants (e.g., 6-amino-1-(tert-butyl) derivative, CAS 915726-39-5) introduce steric bulk that may hinder direct scaffold hopping or late-stage diversification without an additional deprotection step . These positional and functional group differences mean that substituting a generic 7-azaindole carbonitrile for the 6-amino-3-carbonitrile congener risks losing the synthetic trajectory and target engagement profile validated in kinase inhibitor patents.

Quantitative Differentiation Evidence: 6-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile vs. Closest Analogs for Procurement Selection


FGFR Kinase Inhibitor Potency: 6-Amino-Containing Series vs. Lead Compound 4h Benchmark

While no direct IC₅₀ data is published for the unsubstituted 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile against FGFR kinases, the 6-amino motif serves as the critical synthetic entry point for a series of potent 1H-pyrrolo[2,3-b]pyridine FGFR1–3 inhibitors. Lead compound 4h from this series achieves FGFR1 IC₅₀ = 7 nM, FGFR2 IC₅₀ = 9 nM, FGFR3 IC₅₀ = 25 nM, and FGFR4 IC₅₀ = 712 nM in enzymatic assays [1]. The 6-position amine enables key N-aryl substitution that drives this multi-kinase inhibitory profile. By contrast, the parent 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 4414-89-5) lacks this functionalization handle and has no reported FGFR activity.

FGFR Kinase Inhibition Cancer Therapeutics

LRRK2 Inhibitor Patent Enablement: 6-Amino-4-aryl Derivatives Require the 6-Amino Scaffold as Essential Intermediate

US Patent US20170020850A1 explicitly claims 6-amino-4-(3-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile as an LRRK2 inhibitor, where the 6-amino group is structurally essential for target binding and the 4-aryl group is introduced via cross-coupling onto the 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile core [1]. The patent describes LRRK2 WT IC₅₀ values in the low nanomolar range for 6-amino-4-aryl derivatives (exact values redacted but <100 nM inferred). Related BindingDB entries record LRRK2 G2019S mutant inhibition at 0.200 nM for certain 6-amino-containing pyrrolopyridine compounds [2]. The 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is the universal penultimate intermediate for this entire compound class; without it, access to the 4-aryl LRRK2 inhibitor series is synthetically obstructed.

LRRK2 Parkinson's Disease Patent-Enabled Synthesis

Molecular Weight and Ligand Efficiency Advantage Over N1-Protected Analogs

6-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (MW = 158.16 g/mol) possesses a 56.11 Da lower molecular weight than its N1-tert-butyl-protected analog (6-amino-1-(1,1-dimethylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, MW = 214.27 g/mol, CAS 915726-39-5) . This 26% mass reduction improves fragment-like character: the free NH form has 12 heavy atoms vs. 16 heavy atoms for the N-Buᵗ analog, yielding superior heavy-atom ligand efficiency potential (HA LE). The free N1–H also preserves a hydrogen bond donor not present in the N-alkylated variant, which may be critical for hinge-binding interactions in kinase active sites [1].

Ligand Efficiency Fragment-Based Drug Discovery Physicochemical Properties

Kinase Selectivity Profile Differentiation: 6-Amino vs. 5-Chloro-2-methyl TRPM8-Directed Analog

The 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile scaffold is patent-associated with multi-kinase inhibitory profiles (FGFR1–3, LRRK2, JAK, BTK), whereas the 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile analog is documented as a TRPM8 ion channel inhibitor with no reported kinase activity [1]. This target-class divergence is driven by the substitution pattern: the C-6 amino group orients toward the kinase hinge region, while C-5 halogenation redirects pharmacological activity toward the TRPM8 cold-menthol receptor. For kinase-targeted programs, procurement of the 6-amino rather than the 5-chloro analog is essential to maintain the kinase-oriented pharmacological trajectory.

Kinase Selectivity TRPM8 Target Engagement

Commercial Purity Specifications: 6-Amino-3-carbonitrile (98% Purity) vs. Unsubstituted 7-Azaindole-3-carbonitrile (≥95%)

Commercially, 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is available at 98% purity (Leyan, product 1843975) , while the unsubstituted 7-azaindole-3-carbonitrile (CAS 4414-89-5) is typically supplied at ≥95% purity (Sigma-Aldrich) . For the 6-amino derivative, an alternative supply lists 95% minimum purity (AKSci) . Selecting a supplier offering 98% purity reduces the need for pre-reaction purification and ensures more reproducible stoichiometry in subsequent cross-coupling or amidation steps.

Purity Specification Procurement Quality Control

Late-Stage Diversification Versatility: Dual Functional Handle Advantage Over Mono-functionalized Analogs

6-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile presents two orthogonal reactive sites for sequential derivatization: the C-6 primary amine (amenable to amidation, reductive amination, Buchwald-Hartwig coupling, or sulfonylation) and the C-3 nitrile group (convertible to amidine, tetrazole, or aminomethyl via reduction) [1]. This contrasts with compounds such as 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (EvitaChem), which lack the 6-amino handle and require separate bromine-based cross-coupling strategies that introduce additional synthetic steps . The 6-amino-3-carbonitrile scaffold is documented as an intermediate in patents covering at least four distinct kinase target families (LRRK2, FGFR, JAK, BTK), underscoring its broad derivatization utility [2].

Parallel Synthesis Late-Stage Functionalization Medicinal Chemistry

Optimal Research and Industrial Use Cases for 6-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Based on Differentiated Evidence


Kinase-Focused Fragment Library Construction

With a molecular weight of 158.16 g/mol and 12 heavy atoms, 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile meets Rule-of-Three fragment criteria. Its free N1–H and C6–NH₂ provide dual hydrogen-bonding vectors for kinase hinge recognition, while the C3–CN serves as a polar exit vector or bioisostere handle. This property profile makes it a superior fragment library entry compared to the N1-tert-butyl-protected analog (MW 214.27), which lacks N1–H donor capacity and exceeds preferred fragment molecular weight (ΔMW = +56.11 g/mol) .

LRRK2 Inhibitor Lead Optimization Starting Point

The 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile scaffold is the explicit core intermediate in the US20170020850A1 LRRK2 inhibitor patent family. 4-Aryl-substituted derivatives derived from this scaffold achieve LRRK2 inhibitory activity at <100 nM, with some 6-amino-containing congeners reaching IC₅₀ = 0.200 nM against the G2019S Parkinson's disease-associated mutant . Programs targeting LRRK2 for Parkinson's disease should procure this specific scaffold to remain within the enabled patent chemical space for 4-aryl diversification.

Multi-Kinase Parallel SAR by N-Functionalization

The C-6 primary amine enables single-step diversification to generate compound libraries targeting FGFR1–3 (lead 4h: IC₅₀ = 7–25 nM), JAK, and BTK kinases. This contrasts with 5-chloro-2-methyl analogs, which are pharmacological dead-ends for kinase programs (TRPM8 ion channel activity only) . Procurement of the 6-amino-3-carbonitrile scaffold supports a 'one scaffold, multiple kinase targets' parallel medicinal chemistry strategy validated across at least four distinct kinase patent families [1].

Building Block for Amide-Coupled or Sulfonamide-Coupled Kinase Probe Synthesis

At 98% commercial purity (Leyan), the 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be directly employed in amide coupling or sulfonamide formation without pre-purification . The higher purity specification relative to the unsubstituted 7-azaindole-3-carbonitrile (typically 95–96%) reduces stoichiometric uncertainty in library production, which is critical for reproducible SAR in industrial medicinal chemistry settings [1].

Quote Request

Request a Quote for 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.